Peretinoin

Description

Historical Context of Peretinoin Development and Research Trajectory

This compound was initially developed under the name E-5166 by Eisai Co., Ltd. for the treatment of dermal diseases encyclopedia.pubmdpi.com. Its development later continued under the name NIK 333 by Kowa Company, Ltd. starting in 1997, and the compound was subsequently renamed K-333 encyclopedia.pub. The research trajectory of this compound significantly evolved following promising results from studies indicating its potential to inhibit HCC recurrence encyclopedia.pubmdpi.com. Clinical studies were initiated to investigate its efficacy in this context encyclopedia.pub.

This compound as a Synthetic Retinoid in Biomedical Science

This compound is classified as a synthetic acyclic retinoid ontosight.ainih.gov. Retinoids, compounds structurally or functionally related to Vitamin A, are known for their crucial roles in regulating cellular processes such as growth, differentiation, and apoptosis patsnap.come-century.usmdpi.com. Unlike some other retinoids, this compound possesses an acyclic structure ontosight.ai. It functions by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) patsnap.comnih.gove-century.usnih.gov. This interaction facilitates the recruitment of coactivator proteins and, in conjunction with other transcriptional complexes, promotes the transcription of target genes encyclopedia.pubnih.gov. This mechanism allows this compound to modulate genes involved in cellular proliferation, differentiation, and apoptosis in HCC cells encyclopedia.pubnih.gov. Synthetic retinoids like this compound are often noted for potentially having higher selectivity, stronger effectiveness, and lower toxicity compared to endogenous retinoids nih.gove-century.us.

Significance of this compound in Hepatocellular Carcinoma (HCC) Recurrence Prevention

The significance of this compound in biomedical science is largely attributed to its demonstrated potential in preventing the recurrence of HCC, particularly after curative treatments such as surgical resection or local ablation patsnap.comencyclopedia.pubmdpi.com. HCC has a high recurrence rate, posing a significant challenge in patient management patsnap.comaacrjournals.orgnih.gov. This compound has been investigated as a chemopreventive agent to address this challenge patsnap.com.

Research findings have indicated that this compound can reduce the incidence of recurrent or new HCC and potentially improve patient survival rates encyclopedia.pubmdpi.comcore.ac.uk. Studies have explored different dosages, with findings suggesting that a 600 mg/day dose may be more effective in reducing HCC recurrence compared to lower doses nih.govcore.ac.ukkowa-pharma.asia. For instance, a study reported that the risk of HCC recurrence or death after two years of randomization was significantly reduced in the group receiving 600 mg/day of this compound compared to the placebo group kowa-pharma.asia.

This compound's mechanism in preventing HCC recurrence is thought to involve inhibiting the oncogenesis of precancerous lesions and/or suppressing the growth of occult hepatic cancers encyclopedia.pub. It has been shown to modulate genes involved in hepatocarcinogenesis, including those related to Wnt signaling, IGF signaling, interferon pathways, mTOR, and cell cycle regulation encyclopedia.pub. Additionally, this compound has been found to target platelet-derived growth factor (PDGF) signaling, which is implicated in hepatic fibrosis and HCC development mdpi.comaacrjournals.org. Preclinical studies have also suggested that this compound may be beneficial in the chemoprevention of metabolic syndrome-related HCCs and can activate the autophagy pathway encyclopedia.pubmdpi.comoncotarget.com.

Data from clinical trials highlight the impact of this compound on recurrence-free survival (RFS). While a primary comparison of this compound (300 mg and 600 mg) with placebo in one study was not statistically significant for the entire study period, the 600 mg/day dose showed a trend towards higher RFS rates nih.gov. Furthermore, the dose-response relationship suggested that efficacy increased at the 600 mg/day dose nih.govkowa-pharma.asia.

Here is a summary of recurrence-free survival rates from a clinical study:

| Treatment Group | 1-Year RFS Rate | 3-Year RFS Rate |

| This compound 600 mg/day | 71.9% nih.gov | 43.7% nih.govkowa-pharma.asia |

| This compound 300 mg/day | 63.6% nih.gov | 24.9% nih.govkowa-pharma.asia |

| Placebo | 66.0% nih.gov | 29.3% nih.govkowa-pharma.asia |

Another study focusing on patients with Child-Pugh A liver function reported that 600 mg/day this compound reduced the risk of HCC recurrence or death by approximately 40% compared to placebo nih.govcore.ac.uk.

Gene expression profiling studies have provided insights into the molecular effects of this compound, showing changes in the expression of genes related to retinoid signaling, interferon pathways, tumor suppressors, and regulators of growth factor signaling following this compound treatment encyclopedia.pubmdpi.comnih.gov. These molecular changes are believed to contribute to its efficacy in suppressing HCC cell proliferation and preventing recurrence encyclopedia.pub.

This compound, an acyclic retinoid, is a synthetic compound with a structure similar to vitamin A that has been investigated for its potential therapeutic applications, particularly in the prevention of hepatocellular carcinoma (HCC) recurrence. encyclopedia.pubontosight.ai Its mechanism of action primarily involves modulating gene expression through interactions with nuclear retinoid receptors. encyclopedia.pub

Molecular Mechanisms of Action of this compound

This compound exerts its biological effects through both retinoid receptor-dependent and potentially retinoid receptor-independent pathways. ctdbase.orgpatsnap.com

Retinoid Receptor-Dependent Pathways

This compound is an oral acyclic retinoid that targets retinoid nuclear receptors, specifically the retinoic acid receptor (RAR) and retinoid X receptor (RXR). medchemexpress.commedchemexpress.combiorbyt.com The interaction with these receptors leads to transcriptional activation of target genes. encyclopedia.pubresearchgate.netadooq.com

Retinoic Acid Receptors (RARs) Activation and Gene Regulation

This compound binds to and activates nuclear retinoic acid receptors (RARs). adooq.comnih.gov This activation is a key step in its mechanism, leading to the recruitment of coactivator proteins and the promotion of target gene transcription in conjunction with other transcriptional complexes. adooq.comnih.gov This modulation of gene expression is involved in regulating cellular proliferation, differentiation, and apoptosis in various cell types, including tumor cells. encyclopedia.pubadooq.comnih.gov

Research has shown that this compound treatment can promote the expression of RAR-β. nih.govcore.ac.uk RAR-β is considered a common retinoid target gene and its upregulation is observed in patients without HCC recurrence following this compound treatment. nih.govcore.ac.uk

This compound enhances the expression of multiple retinoid target genes. researchgate.netresearchgate.net Studies have identified several genes whose expression levels are elevated by this compound treatment, including CCAAT/enhancer-binding protein-α (C/EBP-α), insulin-like growth factor-binding protein 6 (IGFBP6), transglutaminase 2 (TGM2), G0/G1 switch 2 (G0S2), retinol (B82714) binding protein 1 (RBP1), retinol binding protein 4 (RBP4), and G protein-coupled receptor, class C, group 5, member A (GPRC5A). nih.govcore.ac.ukresearchgate.net

Some of these genes, such as C/EBP-α, IGFBP6, and TGM2, have been shown to inhibit HCC proliferation when co-expressed with RAR-β by all-trans-retinoic acid. nih.govresearchgate.net The RXR-selective agonist-induced expression of IGFBP6, which occurs after RAR-β-mediated transcriptional activation of RAR/RXR, has also been linked to suppressed tumor growth. nih.govresearchgate.net Additionally, G0S2 and GPRC5A have been reported to possess tumor suppressive or apoptosis-inducing properties. nih.gov

Here is a table summarizing the modulation of specific target genes by this compound:

| Gene | Effect of this compound Treatment | Associated Function(s) |

| RAR-β | Upregulation | Retinoid receptor, involved in gene transcription. nih.gov |

| C/EBP-α | Elevated expression | Inhibits HCC proliferation (with RAR-β). nih.govresearchgate.net |

| IGFBP6 | Elevated expression | Inhibits HCC proliferation (with RAR-β), suppresses tumor growth (via RXR/RAR). nih.govresearchgate.net |

| TGM2 | Elevated expression | Inhibits HCC proliferation (with RAR-β). nih.govresearchgate.net |

| G0S2 | Elevated expression | Tumor suppressive or apoptosis-inducing properties. nih.gov |

| RBP1 | Elevated expression | Retinoid binding protein. nih.gov |

| RBP4 | Elevated expression | Retinoid binding protein. nih.gov |

| GPRC5A | Elevated expression | Tumor suppressive or apoptosis-inducing properties. nih.gov |

Retinoid X Receptors (RXRs) Agonist Activity and Heterodimerization

This compound also targets retinoid X receptors (RXRs). medchemexpress.commedchemexpress.combiorbyt.com Retinoids, including this compound, exert their effects by binding to nuclear RARs and RXRs, which then regulate the expression of genes involved in cell growth, differentiation, and apoptosis. patsnap.com This regulatory function often involves the formation of heterodimers between RARs and RXRs. frontiersin.org

Role of Retinoid Response Elements (RAREs) in Gene Transcription

The transcriptional activation by retinoid receptors, including those activated by this compound, involves binding to specific DNA sequences known as Retinoid Response Elements (RAREs) located in the promoter regions of target genes. frontiersin.org This binding facilitates the recruitment of transcriptional machinery and cofactors, leading to the initiation or modulation of gene transcription. Genes involved in cell regulation, proliferation, repair, and maintenance often contain conserved RARE domains, allowing for the activation of their transcription by retinoids. frontiersin.org

Retinoid Receptor-Independent Pathways

While the primary mechanism of this compound involves retinoid receptors, there is also evidence suggesting retinoid receptor-independent pathways contribute to its effects. ctdbase.orgpatsnap.comnih.gov For instance, this compound has been shown to reduce the mRNA level of sphingosine (B13886) kinase 1 (SPHK1) by downregulating the transcription factor Sp1. medchemexpress.commedchemexpress.com Additionally, this compound can activate the autophagy pathway by increasing Atg16L1 expression, which may contribute to preventing the progression of HCC. encyclopedia.pubmedchemexpress.com this compound has also been reported to inhibit the replication of hepatitis B and C viruses by altering lipid metabolism and potentially through mechanisms involving histone deacetylase 1 (HDAC1). medchemexpress.comscientificlabs.iemdpi.com These actions suggest mechanisms beyond direct retinoid receptor activation.

Structure

3D Structure

Propriétés

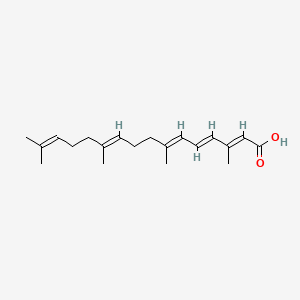

IUPAC Name |

(2E,4E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,10,14-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h8-9,11,13-15H,6-7,10,12H2,1-5H3,(H,21,22)/b14-8+,17-11+,18-13+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBHZHZSIKRVIV-KCXSXWJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C(=O)O)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316826 | |

| Record name | Acyclic retinoid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81485-25-8 | |

| Record name | Acyclic retinoid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81485-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peretinoin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081485258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acyclic retinoid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11,15-Tetramethyl-2,4,6,10,14-hexadecapentaenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11ALM7A4RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Peretinoin

Regulation of Cellular Processes by Peretinoin

This compound influences several key cellular processes, including apoptosis, differentiation, and proliferation, through both retinoid receptor-dependent and potentially independent pathways. core.ac.uknih.gov

Cell Differentiation Enhancement

Enhancement of cell differentiation is another proposed mechanism for this compound's action. ontosight.aicore.ac.uknih.gov this compound can activate the differentiation of human acute promyelocytic leukemia cells in HL-60 cells. encyclopedia.pub It is thought to act similarly to all-trans-retinoic acid, which induces the differentiation of hepatic precursor cells. encyclopedia.pub In patients without HCC recurrence, this compound treatment was associated with accelerated differentiation of hepatocytes and increased expression of genes involved in tumor suppression. encyclopedia.pub Studies using murine hepatic stem cells have shown that this compound promotes the differentiation of immature cells by regulating retinoic acid receptors. core.ac.uk

Suppression of Cell Proliferation

This compound suppresses cell proliferation. ontosight.aincats.ioresearchgate.netpatsnap.com This suppression contributes to its ability to inhibit tumor growth and prevent HCC recurrence. encyclopedia.pubresearchgate.net The suppression of proliferation is linked to the modulation of genes involved in the cell cycle. encyclopedia.pubresearchgate.netresearchgate.net

Elevation of p21 Protein Expression

One mechanism by which this compound suppresses cell proliferation is through the elevation of p21 protein expression. core.ac.uknih.gov Increased levels of p21, a cell cycle inhibitor, negatively regulate cell cycle progression. amegroups.cn This effect has been observed in human hepatoma cells. amegroups.cn

Suppression of Cyclin D1 Expression

This compound also contributes to the suppression of cell proliferation by reducing the expression of cyclin D1. core.ac.uknih.gov Cyclin D1 is a key protein involved in promoting cell cycle progression. aacrjournals.orgniph.go.jp Downregulation of cyclin D1 by this compound has been demonstrated in studies involving human hepatoma cells and mouse models. amegroups.cnaacrjournals.orgniph.go.jp

Modulation of Key Signaling Pathways

This compound modulates multiple signaling cascades involved in carcinogenesis, either directly or indirectly. encyclopedia.pubresearchgate.netresearchgate.net In addition to enhancing retinoid target gene expression, this compound induces changes in the expression levels of various genes involved in hepatocarcinogenesis, such as those related to Wnt signaling, IGF signaling, interferon, mTOR, and cell cycle regulation. encyclopedia.pubresearchgate.netresearchgate.net Abnormalities in these pathways are known to play crucial roles in the development of HCC. encyclopedia.pubresearchgate.net this compound has also been shown to inhibit signaling pathways of fibrogenesis and angiogenesis. oncotarget.comaacrjournals.org Studies suggest that this compound can upregulate genes associated with the negative regulation of Wnt/β-catenin signaling. encyclopedia.pub It also targets Platelet-Derived Growth Factor (PDGF) signaling, repressing the expression of PDGF receptors in various cell types. aacrjournals.org Furthermore, this compound has been reported to suppress the enzymatic activity of ADAM9 and ADAM10, which are involved in shedding MICA. iiarjournals.org this compound may also activate the autophagy pathway by increasing Atg16L1 expression. encyclopedia.puboncotarget.comresearchgate.net It has been shown to inhibit Hepatitis B virus replication by suppressing the sphingosine (B13886) metabolic pathway, specifically by enhancing the binding of histone deacetylase 1 (HDAC1) to cccDNA via suppression of SPHK1 activity. mdpi.com this compound can also prevent phosphorylation of RXRα by inhibiting the activities of the Ras–Raf–Erk system through an undefined mechanism. oup.com

Wnt Signaling Pathway

This compound has been shown to modulate the Wnt signaling pathway. Studies in Pdgf-c transgenic mice, a model for hepatic fibrosis and HCC development, demonstrated that this compound inhibited the signaling pathways of fibrogenesis, angiogenesis, and Wnt/β-catenin. aacrjournals.orgaacrjournals.orgnih.gov Specifically, this compound significantly reduced the overexpression of β-catenin observed in the submembrane of hepatic tumors in these mice. aacrjournals.org This suggests that this compound can inhibit canonical Wnt/β-catenin signaling. aacrjournals.org While the non-activation of the Wnt/β-catenin pathway in metabolic syndrome-associated HCCs might suggest limited effectiveness in these cases, this compound's ability to downregulate inflammation-related genes and target PDGF signaling indicates potential utility in metabolic syndrome-related HCC by preventing fibrosis and steatosis. encyclopedia.pub

IGF Signaling Pathway

The Insulin-Like Growth Factor (IGF) signaling pathway plays a significant role in cancer development and progression, regulating cellular motility, apoptosis, and proliferation. mdpi.com Increased IGF-IR expression and activity are observed in HCC, and elevated IGF expression is hypothesized to accelerate tumor genesis and progression. mdpi.com this compound has been found to induce changes in the expression levels of genes related to IGF signaling. encyclopedia.pubresearchgate.netresearchgate.netnih.gov Studies have shown that this compound treatment elevated the expression levels of IGFBP6, a retinoid target gene, in the liver of patients. nih.gov IGFBP6, when co-expressed with RAR-β, has been shown to inhibit HCC proliferation, and its expression following RXR-selective agonist activation of RAR/RXR has been shown to suppress tumor growth. nih.gov

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another crucial pathway involved in cell growth, proliferation, and survival, often found to be dysregulated in cancer. This compound modulates genes related to the mTOR pathway. encyclopedia.pubresearchgate.netresearchgate.netnih.gov Studies have indicated that this compound treatment leads to decreased expression levels of genes related to mTOR. nih.gov In addition to its effects on gene expression, this compound has been shown to activate the autophagy pathway, which is linked to mTOR signaling, by increasing Atg16L1 expression. nih.govoncotarget.com Impaired autophagy is associated with lipid storage and the development of non-alcoholic fatty liver disease (NAFLD), and activating autophagy can suppress tumorigenesis. oncotarget.com this compound's ability to enhance autophagy through the Atg5-Atg12-Atg16L1 pathway activation may contribute to its suppressive effects on steatohepatitis and tumorigenesis. nih.govoncotarget.com RARα, a receptor that this compound can interact with, has also been shown to inhibit mTORC1 signaling in neuronal cells, suggesting a potential link between retinoid receptors and mTOR modulation. mdpi.com

Sphingosine Metabolic Pathway (SPHK1-S1P)

This compound has been shown to inhibit the sphingosine metabolic pathway, specifically by suppressing sphingosine kinase 1 (SPHK1) expression and activity. nih.govresearchgate.net SPHK1 and its product, sphingosine-1-phosphate (S1P), are important regulators of inflammation and various cancers, promoting cell growth, survival, and invasion. nih.govacs.orgmdpi.com Studies using human hepatoma cell lines like Huh-7 have demonstrated that this compound treatment reduces SPHK1 mRNA levels, protein expression, and enzymatic activity in a dose-dependent manner. researchgate.netresearchgate.net this compound also reduced SPHK1 promoter activity, an effect that was blocked by overexpression of the transcription factor Sp1, suggesting that this compound reduces SPHK1 mRNA levels via Sp1. researchgate.net Furthermore, S1P can inhibit the activity of histone deacetylases (HDAC1 and HDAC2), which are involved in the epigenetic regulation of viral DNA like HBV cccDNA. nih.gov this compound's inhibition of SPHK1 may restore HDAC activity, leading to the deacetylation of cccDNA and suppression of HBV replication. nih.gov

Table 1: Effect of this compound on SPHK1 in Huh-7 Cells

| This compound Concentration | SPHK1 mRNA Level (Relative to Control) | SPHK1 Activity (Relative to Control) |

| 10 µM | Reduced | Reduced |

| 20 µM | Reduced | Reduced |

| 40 µM | Reduced | Reduced |

| 50 µM | Reduced | Reduced |

*Data synthesized from research findings. researchgate.netresearchgate.net

MYCN Oncogene Regulation

This compound has been found to target the MYCN oncogene. Studies have reported that this compound prevents HCC recurrence by targeting MYCN-positive liver cancer stem cells. imrpress.compnas.org Through genome-wide transcriptional screening, this compound was shown to selectively suppress the expression of MYCN, a key member of the MYC family of transcription factors, at both the protein and gene level. imrpress.compnas.orgiiarjournals.org This suppression results in the specific inhibition of proliferation in HCC cells with high MYCN expression. imrpress.comiiarjournals.org The regulation of MYCN by this compound is believed to occur at the transcriptional level. pnas.org

EGFR/MAPK and PI3K/AKT/mTOR Pathways (in other cancer types)

While the primary focus of this compound research has been HCC, studies in other cancer types have also explored its effects on key signaling pathways such as EGFR/MAPK and PI3K/AKT/mTOR. These pathways are frequently activated in various cancers and play crucial roles in cell growth, survival, and proliferation. mdpi.comiiarjournals.orgnih.govub.edu Retinoids, including this compound, have been shown to regulate various intracellular signaling pathways by inhibiting the phosphorylation of ERK1/2, a component of the MAPK pathway. iiarjournals.org In melanoma cells resistant to vemurafenib (B611658) (a BRAF inhibitor targeting the MAPK pathway), acyclic retinoid (this compound) demonstrated the ability to overcome resistance through dual inhibition of the MAPK and PI3K/AKT/mTOR pathways. iiarjournals.org This involved reducing the expression of cyclin D1 and BCL2 and increasing the expression of p27KIP1, thereby inhibiting cell proliferation and promoting apoptosis. iiarjournals.org While these findings are in other cancer types, they highlight the broader potential of this compound to modulate these critical signaling networks.

Table 2: Effect of Acyclic Retinoid (this compound) on Key Proteins in Vemurafenib-Resistant Melanoma Cells

| Protein | Effect of Vemurafenib Exposure | Effect of Acyclic Retinoid Exposure | Role |

| Cyclin D1 | No significant effect | Reduced expression | Cell cycle progression |

| BCL2 | No significant effect | Reduced expression | Anti-apoptotic activity |

| p27KIP1 | No significant effect | Increased expression | Cell cycle inhibitor (induces cell-cycle arrest) |

| p-AKT | Not specified/Varied | Repressed expression | Downstream of PI3K |

| p-ERK1/2 | Not specified/Varied | Repressed expression | Downstream of EGFR/MAPK and PDGFR/VEGFR |

*Data synthesized from research findings. iiarjournals.orgaacrjournals.org

JAK/STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cell growth, survival, differentiation, and immune responses. Aberrant activation of the JAK/STAT pathway, particularly STAT3, is frequently observed in various cancers, including HCC, promoting tumor cell proliferation and survival nih.gov.

This compound has been shown to inhibit the JAK/STAT pathway. Studies have demonstrated that this compound suppresses the expression of IL6-induced phosphorylated STAT3 (p-STAT3) nih.govresearchgate.net. This effect has been observed in primary mouse hepatocytes and in the liver of mouse models of NASH-HCC nih.govresearchgate.net. The inhibition of p-STAT3 by this compound appears to be mediated, at least in part, by the upregulation of Atg16L1, a protein involved in autophagy nih.govoncotarget.com. Atg16L1 overexpression has been shown to inhibit IL6-induced STAT3 activation nih.govoncotarget.com. This suggests that this compound's modulation of autophagy can indirectly impact JAK/STAT signaling.

Data from studies indicate a decrease in p-STAT3 expression following this compound treatment in mouse models of liver disease nih.govresearchgate.net.

| Study Model | This compound Concentration/Dose | Observed Effect on p-STAT3 | Reference |

| Primary mouse hepatocytes | - | Suppressed IL6-induced p-STAT3 | nih.gov |

| NASH-HCC mouse model | Various doses | Decreased p-STAT3 expression | nih.govresearchgate.net |

Caspase Activation

Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis, or programmed cell death. Activation of caspases, such as caspase-3, is a hallmark of apoptosis.

This compound has been shown to induce apoptosis in various cell types, including hepatic stem cells and HCC cells, and this effect is associated with caspase activation researchgate.netnih.govnih.govimrpress.com. Studies have reported that this compound treatment leads to the upregulation of apoptosis-related genes, including Caspase-3 and Annexin V nih.govnih.gov.

In murine hepatic stem cells, this compound significantly increased the percentage of Caspase 3-positive cells and enhanced the mRNA expression of Caspase 3 nih.govnih.gov.

| Cell Type | This compound Treatment | Effect on Caspase 3 | Effect on Annexin V | Reference |

| Murine hepatic stem cells | Incubation with ACR | Increased expression and positive cells | Upregulated mRNA, increased positive cells | nih.govnih.gov |

DOK1/PPARγ Signaling

DOK1 (Docking protein 1) is a scaffolding protein that can inhibit signaling downstream of receptor tyrosine kinases. PPARγ (Peroxisome Proliferator-Activated Receptor gamma) is a nuclear receptor that plays a role in adipogenesis, lipid metabolism, and also has anti-proliferative and pro-apoptotic effects in various cancers nih.gov. Retinoids, including this compound, can influence DOK1 and PPARγ signaling nih.govnih.govresearchgate.net.

Research suggests that this compound can regulate the DOK1/PPARγ pathway. While some retinoids like all-trans retinoic acid have been shown to enhance DOK1 expression and inhibit PPARγ expression nih.govresearchgate.net, this compound's specific effects on this pathway have been noted in the context of retinoid mechanisms of action nih.govresearchgate.net. PPARγ expression was found to be decreased by this compound in a mouse model of NASH-HCC nih.govresearchgate.netresearchgate.net.

| Study Model | This compound Treatment | Observed Effect on PPARγ | Reference |

| NASH-HCC mouse model | Various doses | Decreased expression | nih.govresearchgate.netresearchgate.net |

Keap1/Nrf2/ARE Pathway

The Keap1-Nrf2-ARE pathway is a major regulator of the cellular response to oxidative stress and plays a role in detoxification and antioxidant defense. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that, upon activation, translocates to the nucleus and binds to antioxidant response elements (ARE) in the promoter regions of target genes, leading to the expression of antioxidant and detoxification enzymes. Keap1 (Kelch-like ECH-associated protein 1) is an inhibitor of Nrf2, promoting its degradation.

The Keap1/Nrf2/ARE pathway is among the signaling cascades reported to be involved in the anti-cancer mechanisms of retinoids, including this compound nih.govresearchgate.net. Further detailed research findings specifically on how this compound modulates the Keap1/Nrf2/ARE pathway are indicated as relevant in review articles nih.govresearchgate.net.

HER2 Signaling

HER2 (Human Epidermal Growth Factor Receptor 2), also known as ERBB2, is a receptor tyrosine kinase that is overexpressed in various cancers and is associated with aggressive tumor growth and poor prognosis. Signaling through HER2 promotes cell proliferation and survival pathways.

This compound has been reported to influence HER2 signaling nih.govresearchgate.net. Studies have indicated that this compound, in combination with trastuzumab (an anti-HER2 antibody), synergistically inhibited the activation of HER2 and its downstream signaling pathways in HCC cells mdpi.comnih.gov. This suggests that this compound can modulate HER2-related signaling cascades. The downregulation of ERBB2 (HER2) has been inferred in studies investigating synthetic retinoids mdpi.com.

FAK Signaling

FAK (Focal Adhesion Kinase) is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, proliferation, and survival. It is often overexpressed and activated in various cancers, contributing to tumor progression and metastasis.

FAK signaling is another pathway that has been identified as being involved in the anti-cancer mechanisms of retinoids, including this compound nih.govresearchgate.net. While the specific detailed interactions of this compound with FAK signaling require further focused investigation, its inclusion in reviews of retinoid mechanisms suggests a relevant role nih.govresearchgate.net.

ERK1/2 Pathway

The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a major component of the MAPK (Mitogen-Activated Protein Kinase) signaling cascade. This pathway is activated by various growth factors and stimuli and plays a crucial role in regulating cell proliferation, differentiation, and survival. Aberrant activation of the ERK1/2 pathway is common in many cancers.

This compound has been shown to inhibit the ERK1/2 pathway iiarjournals.orgnih.govresearchgate.netaacrjournals.orgiiarjournals.orgaacrjournals.org. Studies have demonstrated that this compound inhibits the phosphorylation of ERK1/2 iiarjournals.orgaacrjournals.orgiiarjournals.orgaacrjournals.org. This inhibition can occur through mechanisms that may bypass the classical MEK-ERK pathway iiarjournals.org. This compound treatment has been shown to decrease the expression levels of phosphorylated ERK protein aacrjournals.org. This inhibition of ERK1/2 signaling contributes to this compound's effects on cell proliferation and survival iiarjournals.orgaacrjournals.orgiiarjournals.org.

Data from studies in mouse models and cell lines show that this compound treatment reduces the levels of phosphorylated ERK1/2.

| Study Model/Cell Type | This compound Treatment | Observed Effect on p-ERK1/2 | Reference |

| Pdgf-c Tg mice | Various doses | Repressed expression | aacrjournals.orgaacrjournals.org |

| Melanoma cells | Acyclic retinoid (this compound) | Inhibited phosphorylation | iiarjournals.orgiiarjournals.org |

| Obese mouse liver | Various doses | Decreased protein levels | aacrjournals.org |

SKP2/p27 kip1 Pathway

Research indicates that retinoids can influence the SKP2/p27kip1 signaling pathway. SKP2 (S-phase kinase-associated protein 2) is a protein that is part of an E3 ubiquitin-protein ligase complex responsible for the ubiquitination and subsequent proteasomal degradation of target proteins involved in cell cycle progression, including the cyclin-dependent kinase inhibitor p27kip1. uniprot.org Downregulation of SKP2 and upregulation of p27kip1 have been observed in the context of retinoid treatment, suggesting a mechanism by which retinoids can inhibit cell proliferation by increasing the stability of p27kip1, thereby impeding the G1 to S phase transition of the cell cycle. nih.gove-century.us While some retinoids, such as UAB30, have been shown to downregulate SKP2 and increase p27kip1 protein stability, the direct involvement of this compound specifically in this pathway is suggested by its classification among retinoids known to affect this mechanism. e-century.usresearchgate.net

Src-YAP-IL6 Axis

The Src-YAP-IL6 axis is another signaling pathway implicated in the pro-invasive effects in certain cancer cells. researchgate.net All-trans-retinoic acid, an endogenous retinoid, has been shown to activate this axis in specific breast cancer cell lines. e-century.usdntb.gov.ua However, the effect of synthetic retinoids like this compound on this axis can differ. The mechanisms of action for retinoids, including this compound, have been reported to involve the inhibition of the Src-YAP-IL6 signaling pathway in some contexts. nih.govresearchgate.net This suggests that this compound may counteract the pro-invasive signals mediated by this axis, contributing to its potential anti-cancer effects.

Epigenetic Modifications and Gene Expression

This compound influences gene expression through mechanisms that include transcriptional activation via RAR and RXR. encyclopedia.pubmdpi.com This modulation affects genes involved in cellular proliferation, differentiation, and apoptosis. nih.govencyclopedia.pub Beyond the direct interaction with nuclear receptors, this compound also induces changes in the expression levels of various genes linked to hepatocarcinogenesis, such as those related to Wnt signaling, IGF signaling, interferon, mTOR, and cell cycle regulation. encyclopedia.pubmdpi.com These effects highlight this compound's ability to modulate multiple signaling cascades indirectly or directly. encyclopedia.pubmdpi.com Furthermore, this compound has been shown to downregulate the expression of genes associated with inflammation. mdpi.com Studies have identified changes in the expression of genes involved in tumor suppression, liver fibrosis, lipidation, and hepatic cancer stem cell markers in response to this compound treatment. mdpi.com

Histone Deacetylase 1 (HDAC1) Binding to cccDNA

This compound has been shown to impact epigenetic modifications, particularly concerning hepatitis B virus (HBV) covalently closed circular DNA (cccDNA). cccDNA is a critical nuclear viral intermediate essential for HBV replication. nih.govmdpi.com Studies have demonstrated that this compound enhances the binding of histone deacetylase 1 (HDAC1) to cccDNA in the nucleus of hepatocytes. nih.govmdpi.comnih.govsigmaaldrich.comnih.govmedkoo.comdntb.gov.uasigmaaldrich.com HDAC1 is an enzyme that catalyzes the deacetylation of histones, leading to chromatin repression and playing a role in transcriptional regulation. nih.govresearchgate.net

Research using a cccDNA Chip assay showed that HDAC1 strongly binds to cccDNA in the presence of this compound, a phenomenon not observed with other retinoids like all-trans-retinoic acid (ATRA) or 13-cis retinoic acid. nih.govmdpi.com This enhanced binding of HDAC1 to cccDNA negatively regulates HBV transcription. nih.govmdpi.comnih.govnih.govdntb.gov.uasigmaaldrich.com

Moreover, this compound has been found to significantly inhibit the expression of Sphingosine Kinase 1 (SPHK1). researchgate.netnih.govnih.govnih.govmedkoo.comdntb.gov.uasigmaaldrich.commdpi.comsemanticscholar.orgresearchgate.net SPHK1 is an enzyme involved in the sphingosine metabolic pathway and has been suggested to potentially inhibit HDAC activity. nih.govnih.govnih.govdntb.gov.uasigmaaldrich.commdpi.comsemanticscholar.org Overexpression of SPHK1 has been shown to cancel the inhibition of HBV replication induced by this compound. nih.govnih.govnih.govsigmaaldrich.comsemanticscholar.org These findings suggest that this compound activates HDAC1 and suppresses HBV replication, at least in part, by inhibiting the SPHK1 pathway, which in turn facilitates HDAC1 recruitment to cccDNA. nih.govnih.govnih.govsigmaaldrich.commdpi.comsemanticscholar.org The suppression of SPHK1 by this compound is thought to occur via the inhibition of its transcription factor, Egr-1. mdpi.comsemanticscholar.org

The following table summarizes some of the research findings related to this compound's effects on the HDAC1-cccDNA axis:

| Target/Pathway | Effect of this compound | Experimental Model | Key Findings | Source |

| HDAC1 binding to cccDNA | Enhanced binding | HBV-replicating cells (Huh7, HepG2.2.15) | Strong binding observed with this compound, but not ATRA or 13-cis RA. nih.govmdpi.com | nih.govmdpi.com |

| HBV Transcription | Negatively regulated | HBV-replicating cells | Enhanced HDAC1 binding to cccDNA leads to reduced HBV transcript levels. nih.govmdpi.comnih.govnih.govdntb.gov.uasigmaaldrich.com | nih.govmdpi.comnih.govnih.govdntb.gov.uasigmaaldrich.com |

| SPHK1 Expression | Significantly inhibited (mRNA and protein levels) | HBV-replicating cells (HepG2.2.15, Huh-7) | This compound strongly reduced SPHK1 expression. researchgate.netnih.govnih.govnih.govmedkoo.comdntb.gov.uasigmaaldrich.commdpi.comsemanticscholar.orgresearchgate.net | researchgate.netnih.govnih.govnih.govmedkoo.comdntb.gov.uasigmaaldrich.commdpi.comsemanticscholar.orgresearchgate.net |

| Egr-1 Expression | Suppressed (mRNA and protein levels) | HBV-replicating cells (HepG2.2.15) | This compound suppressed HBV-induced upregulation of Egr-1. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

| HBV Replication | Inhibited | HepG2.2.15, Huh7 cells | This compound reduced intracellular HBV-DNA and nuclear cccDNA levels. nih.govnih.govnih.govmedkoo.comsigmaaldrich.commdpi.comsemanticscholar.org | nih.govnih.govnih.govmedkoo.comsigmaaldrich.commdpi.comsemanticscholar.org |

| SPHK1 Overexpression | Cancelled this compound's inhibition of HBV replication | HepG2.2.15 cells | Overexpression of SPHK1 reversed the anti-HBV effect of this compound. nih.govnih.govnih.govsigmaaldrich.comsemanticscholar.org | nih.govnih.govnih.govsigmaaldrich.comsemanticscholar.org |

This mechanism involving SPHK1 suppression and subsequent HDAC1 recruitment to cccDNA represents a specific pathway through which this compound can inhibit HBV replication and potentially contribute to chemoprevention against HCC. nih.govnih.govnih.govsigmaaldrich.comsemanticscholar.org

Compound Information

| Compound Name | PubChem CID |

| This compound | 6437836 |

| SKP2 | 11167509 |

| p27kip1 | 10261 |

| Src | 3910 |

| YAP | 10451 |

| IL6 | 8347 |

| HDAC1 | 3329 |

| cccDNA | N/A |

The biological effects of this compound are mediated through its influence on several key molecular pathways.

SKP2/p27 kip1 Pathway

The SKP2/p27kip1 signaling pathway is a critical regulator of the cell cycle. SKP2 is a component of an E3 ubiquitin ligase complex that targets the cyclin-dependent kinase inhibitor p27kip1 for proteasomal degradation, thus promoting cell cycle progression from G1 to S phase. uniprot.org Retinoids have been observed to impact this pathway by downregulating SKP2 and upregulating p27kip1, leading to increased levels of p27kip1 and consequent inhibition of cell proliferation. nih.gove-century.us While this mechanism is established for certain retinoids, this compound's classification within this group suggests a potential involvement in modulating the SKP2/p27kip1 axis, contributing to its antiproliferative effects. e-century.usresearchgate.net

Src-YAP-IL6 Axis

The Src-YAP-IL6 axis is a signaling cascade known to promote invasiveness in some cancer types. researchgate.net While all-trans-retinoic acid, an endogenous retinoid, has been shown to activate this axis in specific cellular contexts, synthetic retinoids like this compound may exert different effects. e-century.usdntb.gov.ua Studies on the mechanisms of action of retinoids indicate that they can inhibit the Src-YAP-IL6 signaling pathway. nih.govresearchgate.net This suggests that this compound may interfere with this pro-invasive pathway, which could be relevant to its potential in preventing or slowing cancer progression.

Epigenetic Modifications and Gene Expression

This compound influences gene expression primarily through its interaction with RAR and RXR, acting as transcriptional activators. encyclopedia.pubmdpi.com This interaction leads to the modulation of target genes that control essential cellular functions, including proliferation, differentiation, and apoptosis. nih.govencyclopedia.pub Beyond these direct receptor-mediated effects, this compound also induces broader changes in the expression profiles of genes involved in hepatocarcinogenesis, such as those related to Wnt signaling, IGF signaling, interferon, mTOR, and cell cycle regulation. encyclopedia.pubmdpi.com These findings underscore this compound's capacity to regulate multiple signaling pathways, either directly or indirectly. encyclopedia.pubmdpi.com Furthermore, this compound has been noted to downregulate genes associated with inflammation. mdpi.com Analysis of gene expression changes in response to this compound treatment has identified alterations in genes linked to tumor suppression, liver fibrosis, lipidation, and markers for hepatic cancer stem cells. mdpi.com

Histone Deacetylase 1 (HDAC1) Binding to cccDNA

This compound has been shown to exert effects on epigenetic modifications, particularly in the context of hepatitis B virus (HBV) infection. A key aspect of the HBV lifecycle is the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, serving as a template for viral transcription. nih.govmdpi.com Research has demonstrated that this compound enhances the binding of histone deacetylase 1 (HDAC1) to HBV cccDNA. nih.govmdpi.comnih.govsigmaaldrich.comnih.govmedkoo.comdntb.gov.uasigmaaldrich.com HDAC1 is an enzyme that removes acetyl groups from histones, typically leading to a more condensed chromatin structure and transcriptional repression. nih.govresearchgate.net

Experimental evidence, including cccDNA Chip assays, indicates a strong association between HDAC1 and cccDNA in the presence of this compound, an effect not replicated by other retinoids like ATRA or 13-cis retinoic acid. nih.govmdpi.com This enhanced recruitment of HDAC1 to cccDNA results in the negative regulation of HBV transcription. nih.govmdpi.comnih.govnih.govdntb.gov.uasigmaaldrich.com

Additionally, this compound has been found to significantly reduce the expression levels of Sphingosine Kinase 1 (SPHK1). researchgate.netnih.govnih.govnih.govmedkoo.comdntb.gov.uasigmaaldrich.commdpi.comsemanticscholar.orgresearchgate.net SPHK1 is an enzyme in the sphingosine metabolic pathway that has been suggested to potentially inhibit HDAC activity. nih.govnih.govnih.govdntb.gov.uasigmaaldrich.commdpi.comsemanticscholar.org Studies have shown that overexpression of SPHK1 can abolish the inhibitory effect of this compound on HBV replication. nih.govnih.govnih.govsigmaaldrich.comsemanticscholar.org These findings suggest a mechanism where this compound's suppression of SPHK1 expression contributes to the activation of HDAC1, leading to its increased binding to cccDNA and subsequent suppression of HBV transcription. nih.govnih.govnih.govsigmaaldrich.commdpi.comsemanticscholar.org The reduction in SPHK1 expression by this compound is thought to involve the inhibition of its transcription factor, Egr-1. mdpi.comsemanticscholar.org

The following table summarizes key findings regarding this compound's impact on the HDAC1-cccDNA axis and related pathways:

| Target/Pathway | Effect of this compound | Experimental Model | Key Findings | Source |

| HDAC1 binding to cccDNA | Enhanced binding | HBV-replicating cells (Huh7, HepG2.2.15) | Strong binding observed with this compound, but not ATRA or 13-cis RA. nih.govmdpi.com | nih.govmdpi.com |

| HBV Transcription | Negatively regulated | HBV-replicating cells | Enhanced HDAC1 binding to cccDNA leads to reduced HBV transcript levels. nih.govmdpi.comnih.govnih.govdntb.gov.uasigmaaldrich.com | nih.govmdpi.comnih.govnih.govdntb.gov.uasigmaaldrich.com |

| SPHK1 Expression | Significantly inhibited (mRNA and protein levels) | HBV-replicating cells (HepG2.2.15, Huh-7) | This compound strongly reduced SPHK1 expression. researchgate.netnih.govnih.govnih.govmedkoo.comdntb.gov.uasigmaaldrich.commdpi.comsemanticscholar.orgresearchgate.net | researchgate.netnih.govnih.govnih.govmedkoo.comdntb.gov.uasigmaaldrich.commdpi.comsemanticscholar.orgresearchgate.net |

| Egr-1 Expression | Suppressed (mRNA and protein levels) | HBV-replicating cells (HepG2.2.15) | This compound suppressed HBV-induced upregulation of Egr-1. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

| HBV Replication | Inhibited | HepG2.2.15, Huh7 cells | This compound reduced intracellular HBV-DNA and nuclear cccDNA levels. nih.govnih.govnih.govmedkoo.comsigmaaldrich.commdpi.comsemanticscholar.org | nih.govnih.govnih.govmedkoo.comsigmaaldrich.commdpi.comsemanticscholar.org |

| SPHK1 Overexpression | Cancelled this compound's inhibition of HBV replication | HepG2.2.15 cells | Overexpression of SPHK1 reversed the anti-HBV effect of this compound. nih.govnih.govnih.govsigmaaldrich.comsemanticscholar.org | nih.govnih.govnih.govsigmaaldrich.comsemanticscholar.org |

This detailed understanding of this compound's impact on the SPHK1-HDAC1-cccDNA axis provides valuable insights into its potential as a therapeutic agent for conditions involving HBV replication and associated HCC. nih.govnih.govnih.govsigmaaldrich.comsemanticscholar.org

Preclinical Research and Methodologies

In Vitro Studies on Cell Lines

In vitro studies using various cell lines have provided significant insights into the anti-cancer potential of peretinoin. These investigations have focused on its effects on cell growth, differentiation, and programmed cell death.

This compound has been studied in vitro using several hepatoma cell lines, including HH7, HC, and Huh7 cells. At a concentration of 10 μM, this compound has been shown to down-regulate MYCN in the MYCN signaling pathway in HH7 and HC cells. e-century.usnih.gov In Huh7 cells, this compound at 10 μM has been observed to down-regulate SPHK1 in the SPHK1-S1P signaling pathway. e-century.usnih.govnih.gov Studies in HepG2 and Huh7 cells have also shown that this compound can suppress HBV replication in a dose-dependent manner without inducing cytotoxicity. mdpi.com this compound treatment of Huh-7 cells reduced mRNA levels, protein expression, and enzymatic activity of SPHK1. nih.govresearchgate.net this compound has also been shown to repress the expression of PDGF receptors α and β in hepatoma cells like Huh-7 and HepG2 in a dose-dependent manner. aacrjournals.orgaacrjournals.org

While the focus on this compound has been primarily on hepatocellular carcinoma, retinoids in general, including synthetic retinoids, have been investigated in other cancer types. For instance, synthetic retinoids have shown efficacy in inhibiting the proliferation of malignant mouse and human melanoma cells. e-century.usnih.gov Studies on fucoxanthin, another compound studied for its anti-cancer effects, have included human leukemia cell lines like K562 and TK6, as well as melanoma cell lines (B16F10 cells). researchgate.net Although direct in vitro data for this compound on K562, HL-60, or melanoma cell lines were not explicitly detailed in the provided snippets, the broader context of synthetic retinoid research suggests potential applicability and ongoing investigation in these areas.

This compound has been found to modulate genes involved in the regulation of cellular proliferation, differentiation, and apoptosis in HCC cells. imrpress.comencyclopedia.pubmdpi.com Studies have indicated that this compound inhibits HCC recurrence by inhibiting carcinogenesis of precancerous lesions and/or inhibiting the growth of subclinical cancers. encyclopedia.pubmdpi.com this compound is thought to prevent HCC recurrence by inhibiting oncogenesis from precancerous lesions or by inhibiting the growth of occult hepatic cancer caused by various liver diseases. mdpi.com The anti-HCC mechanism of action of this compound has been suggested to be a result of induction of cell apoptosis and enhancement of cell differentiation. nih.gov MTS cell proliferation assays have been used to determine the viability of cells treated with this compound. aacrjournals.org this compound has been shown to suppress cell growth and induce apoptosis in hepatoma cells. researchgate.net Elevated ceramide levels, in contrast to S1P, promote cell cycle arrest and consequent suppression of cell proliferation and induce programmed cell death. nih.gov

Gene expression profiling and RNA analysis have been employed to understand the molecular basis of this compound's effects. This compound treatment has been shown to elevate the expression levels of numerous retinoid target genes, including IGFBP6, RBP1, PRB4, CEBPA, G0S2, TGM2, GPRC5A, and CYP26B1. nih.govcore.ac.uknih.gov Elevated expression of interferon-, Wnt-, and tumor suppressor-related genes has also been observed. nih.govcore.ac.uknih.gov Conversely, decreased expression levels were found for mTOR- and tumor progression-related genes. nih.govcore.ac.uknih.gov Gene expression profiles have been used to predict HCC recurrence. nih.govcore.ac.uknih.gov this compound has been shown to reduce the mRNA levels of SPHK1 in Huh-7 cells. nih.govresearchgate.netresearchgate.net

Analysis of protein expression levels has revealed key targets of this compound. This compound has been shown to suppress cell proliferation by elevation of p21 protein expression and suppression of cyclin D1 expression. aacrjournals.orgaacrjournals.orgnih.gov this compound has been observed to down-regulate MYCN in the MYCN signaling pathway in hepatoma cells. e-century.usnih.gov this compound treatment of Huh-7 cells reduced protein expression of SPHK1. nih.govresearchgate.netresearchgate.net Western blotting has been used to determine the protein levels of SPHK1. nih.govresearchgate.net this compound also suppressed HBV-induced upregulation of Egr-1 and SPHK1 expression at the protein level. mdpi.com

Investigations into signaling pathways have utilized techniques such as Western blotting and luciferase assays. The mechanisms of action reported for retinoids mainly involve the RAR/RXR signaling pathway. e-century.usnih.govresearchgate.net this compound down-regulates MYCN in the MYCN signaling pathway and SPHK1 in the SPHK1-S1P signaling pathway. e-century.usnih.govnih.gov Western blotting has been used to analyze protein expression levels in various studies investigating this compound's effects on signaling pathways. mdpi.comresearchgate.netsemanticscholar.org Luciferase reporter assays have been used to measure luciferase reporter gene expression. semanticscholar.org this compound has been shown to suppress the expression of IL6-induced p-STAT3. semanticscholar.org this compound inhibits the Egr-1-SPHK1 axis in HBV-replicating cells. mdpi.com this compound enhances HDAC1-cccDNA binding activity via the suppression of SPHK1 activity. mdpi.com

Protein Expression Analysis (e.g., p21, Cyclin D1, MYCN, SPHK1)

In Vivo Animal Models

Preclinical studies on this compound have employed a range of animal models to evaluate its efficacy against liver diseases, including hepatocarcinogenesis and steatohepatitis. These models utilize different methods to induce liver pathology, mimicking aspects of human liver disease progression.

Hepatocarcinogenesis Models (e.g., 3-methyl-4-dimethylaminoazobenzene, N-diethylnitrosamine-induced rats)

Studies have utilized rat models of hepatocarcinogenesis induced by chemical carcinogens such as 3'-methyl-4-dimethylaminoazobenzene (B1195842) (3'-MeDAB) and N-diethylnitrosamine (DEN) to investigate the preventive effects of this compound. In 3'-MeDAB-treated rats, this compound (also referred to as NIK-333) was investigated for its effects on the early and late events of hepatocarcinogenesis. sigmaaldrich.com Research in DEN-induced rat hepatocarcinogenesis models has shown that this compound can inhibit the process, potentially through the suppression of TGF-alpha expression and cell proliferation. sigmaaldrich.com this compound has also been shown to inhibit the proliferation of TGF-alpha-expressing oval-like cells and activated hepatic stellate cells in 3'-MeDAB-treated rats. nih.govscispace.com

Hepatoma-Bearing Mice and Transgenic Mice

This compound has been evaluated in hepatoma-bearing mice and transgenic mouse models. Studies have utilized transgenic mice expressing a dominant-negative retinoic acid receptor. core.ac.uk Additionally, research using platelet-derived growth factor (PDGF)-C transgenic mice, which develop hepatic fibrosis and HCC, demonstrated that this compound could prevent liver fibrosis and tumors. aacrjournals.orgmdpi.com In this model, this compound repressed the incidence of hepatic tumors in a dose-dependent manner. aacrjournals.orgaacrjournals.org

Diet-Induced NASH and HCC Mouse Models

Diet-induced models of non-alcoholic steatohepatitis (NASH) and HCC have been instrumental in understanding this compound's effects on metabolic-dysfunction-associated liver disease. An atherogenic and high-fat diet mouse model that develops hepatic steatosis, inflammation, fibrosis, and liver tumors at a high frequency has been used. nih.govoncotarget.com In this model, this compound significantly improved liver histology and reduced the incidence of liver tumors. nih.govoncotarget.comnih.gov Another model, the STAM™ mouse, which is a streptozotocin-induced diabetic mouse fed a high-fat diet, also exhibits NASH-like histology and develops HCC. nih.gov this compound administration in STAM™ mice improved hepatic steatosis and fibrosis and reduced the incidence of hepatic tumors. oncotarget.com Pre-clinical studies using obese and diabetic db/db mice with DEN-induced HCC have also shown that this compound significantly reduced the incidence of obesity-related HCC. mdpi.comencyclopedia.pub

The incidence of liver tumors in an atherogenic and high-fat diet mouse model at 68 weeks was 73.5% (25/34) in control mice. Administration of 0.03% this compound significantly reduced this incidence (p < 0.01), while 0.01% this compound also reduced incidence, though not significantly (p = 0.05). nih.govoncotarget.comresearchgate.net

Hepatitis B Virus (HBV) Mouse Models

Studies have explored the effects of this compound in mouse models relevant to Hepatitis B Virus (HBV) infection. While the provided search results primarily discuss this compound's effects on HBV replication in vitro nih.govmdpi.com and its potential clinical efficacy in preventing HCC associated with HBV and HCV after curative treatment nih.gov, direct information on specific in vivo HBV mouse models used with this compound in the provided snippets is limited. However, this compound has been reported to inhibit HBV replication by suppressing the sphingosine (B13886) metabolic pathway in vitro. nih.govmdpi.com

Histopathological Evaluation of Liver Tissue

Histopathological evaluation of liver tissue is a standard methodology in these animal studies to assess the severity of liver damage, fibrosis, steatosis, inflammation, and tumor development. In the atherogenic and high-fat diet mouse model, Azan staining and oil red O staining were used to show a substantial increase in the area of steatosis and fibrosis in the liver of control mice compared to those treated with this compound, indicating that this compound significantly improved liver histology. oncotarget.com Histologic assessment was also used to verify the type of hepatic tumors (adenomas and HCC) in transgenic mouse models. aacrjournals.orgaacrjournals.org

Autophagy Induction Studies

Research has indicated that this compound can induce autophagy in the liver of mice. In diet-induced NASH-HCC mouse models, this compound induced autophagy, characterized by increased co-localized expression of microtubule-associated protein light chain 3B-II and lysosome-associated membrane protein 2, as well as increased autophagosome formation and autophagy flux in the liver. nih.govoncotarget.comnih.govresearchgate.net These findings were also confirmed in primary mouse hepatocytes. nih.govnih.gov this compound's ability to activate the autophagy pathway, specifically by increasing Atg16L1 expression, is suggested as a mechanism by which it prevents the progression of NASH and the development of HCC. nih.govnih.govmedchemexpress.comresearchgate.net Atg16L1 is an essential regulator of autophagy and anti-inflammatory proteins. nih.govnih.gov

This compound, an acyclic retinoid, has been the subject of significant clinical research, particularly concerning its potential role in the prevention and treatment of hepatocellular carcinoma (HCC). Investigations have explored its efficacy in reducing HCC recurrence following curative therapies.

Clinical Research and Outcomes

Efficacy of Peretinoin in HCC Prevention and Treatment

Reduction of HCC Recurrence after Curative Therapy

Clinical trials have explored the ability of this compound to reduce the incidence of HCC recurrence after definitive treatments such as surgical resection or ablation. A small-scale randomized study indicated that this compound at a dose of 600 mg/day significantly reduced the incidence of recurrent or new HCC. core.ac.uknih.gov A phase II/III clinical study further demonstrated that in a subgroup of patients with Child-Pugh A liver function, 600 mg/day of this compound reduced the risk of HCC recurrence or death by approximately 40% compared to placebo. core.ac.uknih.govaacrjournals.org The hazard ratio for HCC recurrence or death in the Child-Pugh A subgroup treated with 600 mg/day this compound was 0.60 (95% confidence interval [CI]: 0.40–0.89). core.ac.uknih.govaacrjournals.org While a large-scale international study was planned to confirm these findings, some studies suggest that while the superiority of this compound over placebo for the entire study period was not always validated, the 600 mg/day dose appeared to be optimal and might reduce recurrence, particularly after two years. nih.gov The risk of HCC recurrence or death with this compound 600 mg/day was reduced by approximately 27% throughout the study period compared to placebo. kowa-pharma.asia Focusing on recurrence and survival after two years of randomization, the this compound 600 mg/day group showed a 73% reduction in the risk of HCC recurrence and death compared to placebo [HR=0.27 (95% CI: 0.07-0.96)]. kowa-pharma.asia

Inhibition of De Novo Carcinogenesis

This compound is thought to prevent HCC recurrence by inhibiting oncogenesis from precancerous lesions in the liver or by inhibiting the growth of occult hepatic cancer caused by various liver diseases. mdpi.commdpi.com It has been suggested that this compound particularly prevents metachronous multicentric recurrence of HCC. mdpi.com Recurrence within two years of curative treatment is primarily associated with intrahepatic metastasis, while multicentric de novo carcinogenesis is a common cause of recurrence after two years. nih.govencyclopedia.pub Studies suggest that this compound may inhibit de novo carcinogenesis. nih.govkowa-pharma.asia

Improvement in Patient Survival Rates

Clinical trials have also evaluated the impact of this compound on patient survival rates following curative therapy for HCC. A small-scale randomized study indicated that this compound improved patient survival rates. core.ac.uknih.gov In a survey of survival among patients who completed a randomized trial, the 5-year cumulative survival rates for patients in the 600 mg/day, 300 mg/day, and placebo groups were 73.9%, 56.8%, and 64.3%, respectively, at a median follow-up of 4.9 years. researchgate.net Specifically, among patients classified as Child-Pugh A, the survival of the 600 mg/day group (n = 105) was significantly longer than that of the placebo group (n = 108), with a hazard ratio of 0.575 (95% CI 0.341–0.967; P = 0.0347). researchgate.netresearchgate.net These findings suggest that administration of 600 mg/day this compound may improve survival for Child-Pugh A patients with relatively stable liver function who have completed curative therapy for hepatitis C virus-related HCC. researchgate.netresearchgate.netniph.go.jp

Efficacy in Specific Patient Subgroups (e.g., HCV-positive, Child-Pugh A)

This compound has shown particular promise in certain patient subgroups. In the Child-Pugh A subgroup, a phase II/III study demonstrated that 600 mg/day this compound reduced the risk of HCC recurrence or death by approximately 40% compared to placebo. core.ac.uknih.govaacrjournals.org Subgroup analysis also indicated that the risks of recurrence in Child-Pugh A patients (HR 0.60, 95% CI 0.41–0.89) were significantly lower in those administered 600 mg/day this compound compared to the placebo group. mdpi.com A phase II clinical trial found that recurrence-free survival was enhanced only in HCV-positive HCC subjects treated with 600 mg/day this compound for at least 2 years. mdpi.com A phase II/III trial showed that this compound 600 mg/day reduced the recurrence of HCC after curative therapy in HCV-positive patients when compared to placebo. kowa-pharma.asia The study evaluating survival rates also focused on patients with hepatitis C virus-related HCC. researchgate.net

Here is a summary of some clinical outcomes:

| Study Type | Patient Subgroup | This compound Dose | Outcome Measured | Result (vs. Placebo) | Citation |

| Randomized Study | Not specified | 600 mg/day | HCC Recurrence | Significantly reduced incidence | core.ac.uknih.gov |

| Phase II/III Study | Child-Pugh A | 600 mg/day | HCC Recurrence or Death | Reduced risk by approx. 40% (HR=0.60, 95% CI 0.40–0.89) | core.ac.uknih.govaacrjournals.org |

| Phase II Study | HCV-positive | 600 mg/day | Recurrence-free survival | Enhanced (after at least 2 years) | mdpi.com |

| Survey of Survival | HCV-related, Child-Pugh A | 600 mg/day | 5-year Cumulative Survival Rate | 73.9% (vs. 64.3% for placebo) | researchgate.net |

| Survey of Survival | HCV-related, Child-Pugh A | 600 mg/day | Overall Survival | Significantly longer (HR=0.575, 95% CI 0.341–0.967) | researchgate.netresearchgate.net |

Biomarkers for Therapeutic Response and Prognosis

Identifying biomarkers is crucial for predicting therapeutic response and prognosis in patients treated with this compound.

Gene Expression Signatures (e.g., RAR-β, IGFBP6, RBP1, PRB4, CEBPA, G0S2, TGM2, GPRC5A, CYP26B1)

This compound treatment has been shown to elevate the expression levels of several genes, including IGFBP6, RBP1, PRB4, CEBPA, G0S2, TGM2, GPRC5A, and CYP26B1, among many other retinoid target genes. core.ac.uknih.govnih.govresearchgate.net Elevated expression was also observed for interferon-, Wnt-, and tumor suppressor-related genes. core.ac.uknih.govnih.gov Conversely, decreased expression levels were found for mTOR- and tumor progression-related genes. core.ac.uknih.govnih.gov Gene expression profiles at week 8 of this compound treatment could be classified into groups of recurrence and non-recurrence with a prediction accuracy rate of 79.6%. core.ac.uknih.govnih.gov In patients who did not experience HCC recurrence, the expression of RAR-β, a retinoid receptor, was significantly up-regulated by this compound. core.ac.uknih.gov Gene expression profiling at week 8 of this compound treatment could successfully predict HCC recurrence within 2 years. nih.govnih.gov Changes in gene expression signatures observed in studies help to understand how this compound suppresses HCC, particularly its inhibition against de novo carcinogenesis. nih.gov

Serum MYCN Levels as a Predictive Biomarker

Serum MYCN has been investigated as a potential predictive biomarker for therapeutic response to acyclic retinoids (ACR), including this compound, and the prognosis of HCC. patsnap.comresearchgate.netnih.govresearchgate.net Increased MYCN gene expression has been observed in HCC tumors, correlating positively with HCC recurrence in non-cirrhotic or single-tumor patients. patsnap.comnih.gov Serum MYCN protein levels are higher in patients with HCC and decrease after surgical resection. patsnap.comnih.gov Subgroup analysis of a phase 3 clinical trial of ACR identified serum MYCN as the risk factor most strongly associated with HCC recurrence. patsnap.comresearchgate.netnih.gov Patients with HCC who had higher serum MYCN levels after a 4-week treatment of ACR exhibited a significantly higher risk of recurrence (hazard ratio 3.27; p = .022). patsnap.comnih.gov These findings suggest that serum MYCN holds promise as a biomarker for predicting prognosis and identifying subgroups that may benefit from ACR-based treatment for the prevention of HCC recurrence. patsnap.comnih.gov MYCN expression in HCC has also been shown to serve as a prognostic biomarker and correlate positively with recurrence of de novo HCC after curative treatment. pnas.org

This compound is an oral acyclic retinoid that has been investigated for its potential in preventing the recurrence of hepatocellular carcinoma (HCC), particularly in patients with underlying chronic liver diseases such as hepatitis B or C infection and cirrhosis encyclopedia.pubpatsnap.com. Its mechanism of action involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing the expression of genes related to cell growth, differentiation, and apoptosis patsnap.comnih.gov. Beyond its direct effects on cancer cells, this compound has also demonstrated activity in modulating pathways associated with liver fibrosis and inflammation patsnap.commdpi.com.

Association with Liver Fibrosis and Inflammation Markers

This compound has been shown to interfere with pathways associated with liver fibrosis and inflammation, which are significant risk factors for the development of HCC patsnap.com. Preclinical studies using mouse models of liver disease have provided insights into these associations.

In a mouse model of non-alcoholic steatohepatitis (NASH) induced by an atherogenic and high-fat diet, this compound treatment significantly improved hepatic steatosis, inflammation, and fibrosis nih.govoncotarget.com. Analysis of gene expression in the liver of these mice showed that this compound repressed the expression of pro-fibrotic genes, such as PDGFB and PDGFC, and pro-inflammatory genes, including interleukin (IL) 1β, IL6, CCL2, and CCL5 oncotarget.com.

This compound has been reported to activate the autophagy pathway by increasing the expression of Atg16L1, a protein considered essential for autophagy and possessing anti-inflammatory properties encyclopedia.pubnih.govoncotarget.com. This activation of autophagy is suggested as a mechanism by which this compound prevents the progression of NASH and the development of HCC nih.govoncotarget.com.

Furthermore, in a rat model, this compound targeted platelet-derived growth factor (PDGF) signaling, which is involved in hepatic fibrosis, steatosis, and HCC development encyclopedia.pubmdpi.comaacrjournals.org. This compound inhibited PDGF signaling by repressing the expression of PDGF receptors (PDGFR) alpha/beta in various hepatic cell types, including hepatic stellate cells, which are crucial in the development of fibrosis aacrjournals.org. It also inhibited the transformation of hepatic stellate cells into myofibroblasts, a key process in fibrosis progression aacrjournals.org.

This compound has also been shown to downregulate the expression of genes related to inflammation encyclopedia.pubmdpi.com. In the context of hepatitis B virus (HBV) replication, this compound significantly inhibited the expression of SPHK1, an enzyme that might be involved in hepatic inflammation, fibrosis, and HCC mdpi.com. This compound's ability to suppress HBV replication and potentially repress inflammation, fibrosis, and hepatocarcinogenesis in chronic hepatitis B is suggested to involve the inhibition of the Egr-1-SPHK1-S1P axis mdpi.com.

These findings collectively indicate that this compound exerts beneficial effects on liver histology by attenuating fibrosis and inflammation in preclinical models, suggesting a potential role in managing these conditions in a clinical setting.

Data on the effect of this compound on liver markers in a NASH mouse model is summarized below:

| Marker | Ath+HF Diet Mice (vs LF Diet) | This compound Treatment (vs Ath+HF Diet) |

| Hepatic Steatosis | Increased | Improved |

| Hepatic Inflammation | Increased | Improved |

| Hepatic Fibrosis | Increased | Improved |

| PDGFB expression | Increased | Repressed |

| PDGFC expression | Increased | Repressed |

| IL1β expression | Increased | Repressed |

| IL6 expression | Increased | Repressed |

| CCL2 expression | Increased | Repressed |

| CCL5 expression | Increased | Repressed |

| Atg16L1 expression | Decreased | Increased |

Note: Data is based on findings from a NASH mouse model nih.govoncotarget.com.

Challenges and Future Directions in Peretinoin Research

Elucidating Undocumented Mechanisms of Action in Vivo

Despite progress in understanding peretinoin's effects, the precise mechanisms by which it exerts its inhibitory effects in humans in vivo remain largely undocumented. While in vitro and preclinical studies have suggested mechanisms such as the induction of apoptosis, enhancement of cell differentiation, and suppression of cell proliferation through the modulation of proteins like p21 and cyclin D1, the in vivo pathways are still being explored. nih.gov this compound is known to activate retinoid nuclear receptors (RARbeta and RXRalpha) and negatively regulate sphingosine (B13886) kinase 1 (SPHK1) expression, impacting the sphingosine metabolic pathway. It has also been shown to modulate multiple signaling cascades involved in carcinogenesis, both directly and indirectly, including those related to Wnt, IGF, interferon, mTOR, and cell cycle regulation. researchgate.net

Gene expression profiling in liver biopsy samples from patients treated with this compound has provided insights into its in vivo effects. Studies have shown that this compound treatment can elevate the expression levels of numerous retinoid target genes, including IGFBP6, RBP1, PRB4, CEBPA, G0S2, TGM2, GPRC5A, and CYP26B1. researchgate.netnih.gov Elevated expression of interferon-, Wnt-, and tumor suppressor-related genes has also been observed, alongside decreased expression of mTOR- and tumor progression-related genes. researchgate.netnih.gov These gene expression changes after this compound treatment have shown potential in predicting HCC recurrence. nih.gov

Further research is needed to fully understand how these molecular changes translate into the observed clinical effects in vivo and to identify any additional, as yet undocumented, mechanisms contributing to its therapeutic actions.

Investigating Broader Applications beyond HCC

While this compound has been primarily investigated for the secondary prevention of HCC, preliminary research suggests potential applications in a range of other conditions, particularly those involving abnormal cell growth, inflammation, and fibrosis. patsnap.com

Pancreatic Cancer

Preliminary research suggests that this compound may have applications in treating other malignancies, such as pancreatic cancer, given its ability to regulate cell growth and induce apoptosis. patsnap.com Studies on pancreatic cancer cell lines have indicated that increased levels of GPRC5A protein can promote cell growth and migration. researchgate.net Given that this compound has been shown to elevate the expression of GPRC5A in the liver researchgate.netnih.gov, further investigation is required to understand the specific effects of this compound on pancreatic cancer cells and how this relates to GPRC5A expression in this context. Research into the anti-cancer effects of retinoids in pancreatic cancer is ongoing, with some studies exploring combinations of retinoids with chemotherapy drugs like gemcitabine (B846) showing inhibition of proliferation and migration in pancreatic cancer cell lines. nih.gove-century.us

Chronic Liver Conditions (e.g., NASH, ALD)

This compound is being investigated for its potential benefits in chronic liver conditions beyond HCC, such as Non-Alcoholic Steatohepatitis (NASH) and Alcoholic Liver Disease (ALD). patsnap.comnih.gov Pre-clinical studies in mouse models of diet-induced NASH and HCC have shown that this compound can suppress steatosis and tumorigenesis by promoting autophagy and inhibiting pro-inflammatory pathways. researchgate.netnih.govoncotarget.com this compound has been found to activate the autophagy pathway by increasing the expression of Atg16L1, a protein essential for autophagy and possessing anti-inflammatory properties. oncotarget.comiospress.nl In these models, this compound significantly improved liver histology and reduced the incidence of liver tumors. oncotarget.comiospress.nl